molecular formula C15H19N3O2 B14121348 1-(3-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

1-(3-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Cat. No.: B14121348
M. Wt: 273.33 g/mol
InChI Key: FIFJIPILWLYJNX-UHFFFAOYSA-N
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Description

1-(3-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an aminophenyl group, a morpholino group, and a dihydropyridinone core, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the dihydropyridinone core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the aminophenyl group: This step often involves a nucleophilic substitution reaction where an aminophenyl derivative is introduced to the dihydropyridinone core.

    Attachment of the morpholino group: This can be done through another substitution reaction, where the morpholino group is attached to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives and appropriate nucleophiles or electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(3-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with biological molecules through hydrogen bonding and π-π interactions, while the morpholino group may enhance its solubility and bioavailability. The dihydropyridinone core can participate in redox reactions, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one: shares similarities with other aminophenyl and morpholino derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential applications. The presence of both aminophenyl and morpholino groups, along with the dihydropyridinone core, makes it a versatile compound for various scientific and industrial uses.

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

1-(3-aminophenyl)-5-morpholin-4-yl-2,3-dihydropyridin-6-one

InChI

InChI=1S/C15H19N3O2/c16-12-3-1-4-13(11-12)18-6-2-5-14(15(18)19)17-7-9-20-10-8-17/h1,3-5,11H,2,6-10,16H2

InChI Key

FIFJIPILWLYJNX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=CC(=C3)N

Origin of Product

United States

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